molecular formula C15H23Cl2NO B1441806 4-[2-(sec-Butyl)-4-chlorophenoxy]piperidine hydrochloride CAS No. 1220032-91-6

4-[2-(sec-Butyl)-4-chlorophenoxy]piperidine hydrochloride

Cat. No.: B1441806
CAS No.: 1220032-91-6
M. Wt: 304.3 g/mol
InChI Key: FXYMZRXKJKZGKF-UHFFFAOYSA-N
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Description

4-[2-(sec-Butyl)-4-chlorophenoxy]piperidine hydrochloride is a chemical compound with the molecular formula C17H27Cl2NO. It is known for its potential applications in various fields of research and industry. This compound is often studied for its unique chemical properties and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(sec-Butyl)-4-chlorophenoxy]piperidine hydrochloride typically involves a multi-step process. One common method includes the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with sec-butyl bromide in the presence of a base such as potassium carbonate to form 4-(sec-butyl)-2-chlorophenol.

    Etherification: The phenol intermediate is then reacted with 1-bromo-2-chloroethane to form 4-(sec-butyl)-2-chlorophenoxyethane.

    Piperidine Introduction: The final step involves the reaction of the ether intermediate with piperidine in the presence of a suitable catalyst to form 4-[2-(sec-Butyl)-4-chlorophenoxy]piperidine.

    Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-[2-(sec-Butyl)-4-chlorophenoxy]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

4-[2-(sec-Butyl)-4-chlorophenoxy]piperidine hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a selective antagonist for certain receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(sec-Butyl)-4-chlorophenoxy]ethylamine
  • 4-[2-(sec-Butyl)-4-chlorophenoxy]propylamine
  • 4-[2-(sec-Butyl)-4-chlorophenoxy]butylamine

Uniqueness

4-[2-(sec-Butyl)-4-chlorophenoxy]piperidine hydrochloride is unique due to its specific structural features, such as the piperidine ring and the sec-butyl group

Properties

IUPAC Name

4-(2-butan-2-yl-4-chlorophenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO.ClH/c1-3-11(2)14-10-12(16)4-5-15(14)18-13-6-8-17-9-7-13;/h4-5,10-11,13,17H,3,6-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYMZRXKJKZGKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=C(C=CC(=C1)Cl)OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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